molecular formula C26H21N3O2S B2888719 N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866342-13-4

N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2888719
CAS No.: 866342-13-4
M. Wt: 439.53
InChI Key: UGSHVYFJYMHJRX-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a chromeno[2,3-d]pyrimidine scaffold. This compound combines a fused chromene-pyrimidine core with a thioacetamide side chain substituted at position 4, linked to a 2-methylphenyl group. Its synthesis likely involves nucleophilic substitution reactions between chlorinated pyrimidine intermediates and thiol-containing acetamides, as seen in analogous compounds .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-17-9-5-7-13-21(17)27-23(30)16-32-26-20-15-19-12-6-8-14-22(19)31-25(20)28-24(29-26)18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSHVYFJYMHJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This reaction is facilitated by the presence of a base and proceeds under mild conditions to yield the desired chromeno-pyrimidine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The chromeno-pyrimidine core may play a crucial role in binding to these targets, while the phenyl and acetamide groups contribute to the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-d]pyrimidine Derivatives

2.1.1. N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9)

  • Structural Differences : The chlorophenyl substituent at the acetamide nitrogen and additional methyl groups on the chromene ring (position 9) and phenyl ring (position 4) distinguish this compound.
  • Properties : Molecular weight = 488.0 g/mol; XLogP3 = 6.8 (high lipophilicity). The chlorine atom may enhance electrophilicity and binding to hydrophobic targets .
  • Activity: No direct data, but chloro-substituted acetamides are often associated with enhanced antimicrobial potency due to increased membrane penetration .

2.1.2. 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide

  • Structural Differences : An ethoxy group at position 9 and a 4-methylphenyl acetamide substituent.
  • Synthesis : Likely involves ethoxylation of the chromene ring prior to sulfanyl-acetamide coupling.
Thieno[2,3-d]pyrimidine and Pyrido-Pyrano-Pyrimidine Analogs

2.2.1. 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

  • Structural Differences: Replaces chromene with a thieno[2,3-d]pyrimidinone core, introduces a methylfuran substituent, and includes a propenyl group.
  • Properties: The thieno-pyrimidine system may enhance π-π stacking interactions in enzyme binding pockets.

2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide

  • Structural Differences: A tricyclic pyrido-pyrano-pyrimidine core with hydroxymethyl and methoxyphenyl substituents.
  • Properties : Molecular weight = 514.6 g/mol; higher complexity (691 complexity index) suggests niche applications, possibly in targeting DNA topoisomerases or kinase enzymes .
Non-Chromeno/Triazolo Acetamide Derivatives

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide

  • Structural Differences : Simpler pyrimidine core without fused chromene; dimethyl groups at pyrimidine positions 4 and 4.
  • Crystallographic Data : Dihedral angle between pyrimidine and benzene rings = 91.9°, indicating near-perpendicular orientation. Short Csp²–S bond (1.759 Å) suggests strong conjugation .
  • Activity: Pyrimidine-thioacetamides are known intermediates in antimicrobial agents, though specific MIC values are unreported here.

2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Derivatives

  • Structural Differences : Triazole ring replaces pyrimidine; fluorophenyl substituents.
  • Activity : MIC values against E. coli range from 8–64 µg/mL, highlighting the role of halogens (F, I) in enhancing antibacterial efficacy .

Comparative Data Tables

Table 1: Physicochemical Properties
Compound Name Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų) Key Substituents
Target Compound ~460 (estimated) ~6.5 ~85 2-Methylphenyl, phenyl chromenopyrimidine
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 488.0 6.8 89.4 Chlorophenyl, methyl groups
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide ~490 (estimated) 7.1 89.4 Ethoxy, 4-methylphenyl
2-[[11-(Hydroxymethyl)...]sulfanyl]-N-(2-methylphenyl)acetamide 514.6 5.2 118.7 Hydroxymethyl, methoxyphenyl

Key Research Findings

  • Substituent Effects : Chlorine and fluorine atoms enhance lipophilicity and antimicrobial activity, while methoxy/ethoxy groups improve solubility .
  • Synthetic Routes : Common methods include nucleophilic substitution (e.g., thiol-acetamide coupling) and cyclocondensation reactions for heterocyclic core formation .

Biological Activity

N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Acetamide Group : Imparts stability and potential interactions with biological targets.
  • Chromeno-Pyrimidine Core : Known for diverse biological activities, including anticancer and antimicrobial effects.
  • Sulfanyl Linkage : May enhance bioactivity through modulation of redox states in biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chromeno-pyrimidine have shown promising results as inhibitors of cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple pathways, including:

  • Inhibition of Cell Cycle Progression : By interfering with cyclin-dependent kinases (CDKs).
  • Induction of Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have been tested against a range of bacterial strains, demonstrating:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanisms of Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Studies and Research Findings

A selection of research findings highlights the biological activity of related compounds:

StudyCompoundActivityFindings
22a (similar derivative)DPP-4 InhibitionIC50 ≈ 2.0 nM; >80% inhibition at 3 mg/kg dose.
Chromeno-Pyrimidine DerivativesAnticancerInduced apoptosis in cancer cell lines; effective against multiple types.
Sulfanyl CompoundsAntimicrobialSignificant activity against E. coli and S. aureus; potential for drug development.

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular processes, such as DPP-4 in glucose metabolism.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, affecting cell survival and proliferation.
  • Oxidative Stress Induction : The sulfanyl group may participate in redox reactions, leading to increased oxidative stress within cells, which can trigger apoptosis.

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